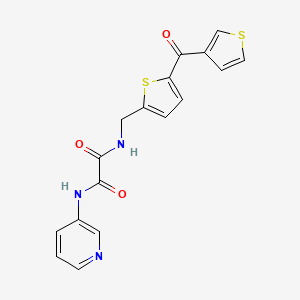![molecular formula C22H17BrF3NO2 B2658791 2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one CAS No. 1024400-40-5](/img/structure/B2658791.png)
2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a bromophenyl group, a trifluoromethoxyphenyl group, and an indolone group. The presence of these groups could potentially give the compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed by various spectroscopic techniques such as NMR and IR . The presence of the bromophenyl and trifluoromethoxyphenyl groups would likely be evident in the NMR spectrum .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the functional groups present. For example, the presence of the bromophenyl and trifluoromethoxyphenyl groups could influence the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
The complex chemical structure of 2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one suggests its potential utility in advanced materials synthesis. For instance, in the development of "Willowlike" thermotropic dendrimers, similar bromophenyl compounds have been synthesized and characterized, demonstrating the importance of such structures in creating novel materials with specific physical properties (Percec et al., 1994). Similarly, synthetic applications utilizing aryl radical building blocks for cyclisation onto azoles have been explored, showing the versatility of bromophenyl compounds in constructing tri- and tetra-cyclic heterocycles, which are crucial in pharmaceutical research and development (Allin et al., 2005).
Antipathogenic Activity
Compounds containing bromophenyl moieties, such as thiourea derivatives, have been synthesized and shown significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Advanced Polymer Research
The study of arynes, including derivatives of bromophenyl, has led to innovative approaches in organic chemistry, such as the generation of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzenes. These compounds serve as intermediates in the synthesis of naphthalenes and naphthols, demonstrating the role of bromophenyl compounds in creating novel organic materials (Schlosser & Castagnetti, 2001).
Nanoparticle and Fluorescence Studies
Bromophenyl compounds have been used in the synthesis of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These applications demonstrate the critical role of bromophenyl derivatives in developing materials with specific optical properties, important for electronics and photonics (Fischer et al., 2013).
Antioxidant Activity
Studies on bromophenols from the red algae Vertebrata lanosa have demonstrated potent antioxidant activity, suggesting the potential of bromophenyl derivatives in developing natural antioxidant compounds. This research opens up new avenues for utilizing bromophenyl structures in health and nutrition applications (Olsen et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrF3NO2/c1-13-10-20-18(21(28)11-13)12-19(14-2-4-15(23)5-3-14)27(20)16-6-8-17(9-7-16)29-22(24,25)26/h2-9,12-13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIZVGSJUREYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
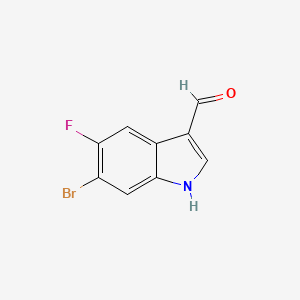

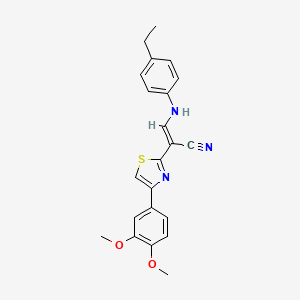

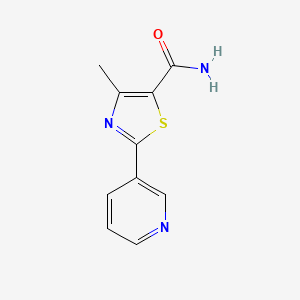
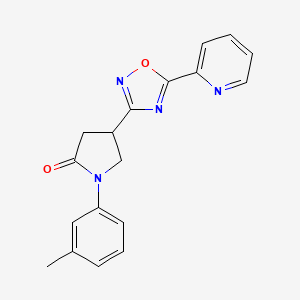

![3-amino-N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2658717.png)

![1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2658722.png)

![4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline](/img/structure/B2658727.png)
